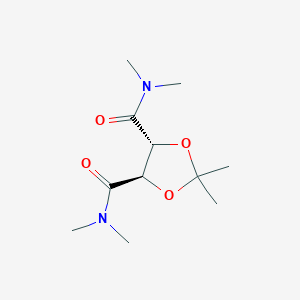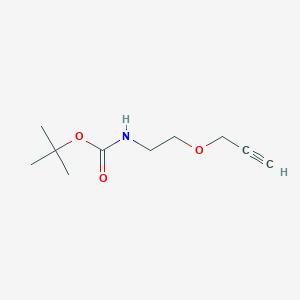
(Ethylenediamine)dinitratopalladium(II)
概要
説明
(Ethylenediamine)dinitratopalladium(II) is a coordination compound with the molecular formula C2H8N4O6Pd. It is a palladium complex where the palladium ion is coordinated with ethylenediamine and nitrate ligands. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
(Ethylenediamine)dinitratopalladium(II) can be synthesized by reacting palladium(II) nitrate with ethylenediamine in an aqueous solution. The reaction typically involves mixing an aqueous solution of palladium(II) nitrate with ethylenediamine under controlled temperature and pH conditions. The resulting product is then isolated by filtration and dried to obtain the crystalline compound .
Industrial Production Methods
While specific industrial production methods for (Ethylenediamine)dinitratopalladium(II) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is often produced in bulk quantities for use in various industrial applications .
化学反応の分析
Types of Reactions
(Ethylenediamine)dinitratopalladium(II) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized.
Reduction: It can also undergo reduction reactions, often involving the reduction of the palladium ion.
Substitution: Ligand substitution reactions are common, where the nitrate ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with (Ethylenediamine)dinitratopalladium(II) include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving (Ethylenediamine)dinitratopalladium(II) depend on the specific reaction conditions and reagents used. For example, in ligand substitution reactions, the major products are often new palladium complexes with different ligands .
科学的研究の応用
(Ethylenediamine)dinitratopalladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of (Ethylenediamine)dinitratopalladium(II) involves the coordination of the palladium ion with ethylenediamine and nitrate ligands. This coordination facilitates various catalytic processes, particularly in organic synthesis. The palladium center acts as a catalyst, enabling the formation and breaking of chemical bonds in the reaction substrates .
類似化合物との比較
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) sulfate
- Palladium(II) nitrate
Uniqueness
(Ethylenediamine)dinitratopalladium(II) is unique due to its specific coordination with ethylenediamine and nitrate ligands, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers different reactivity and selectivity in various chemical reactions .
特性
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQGMIFFWZHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O6Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


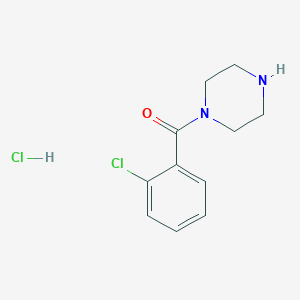
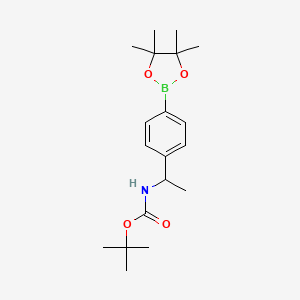


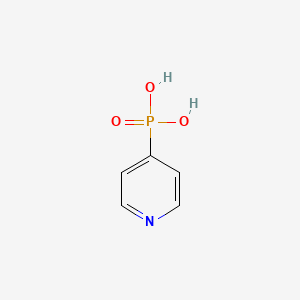
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
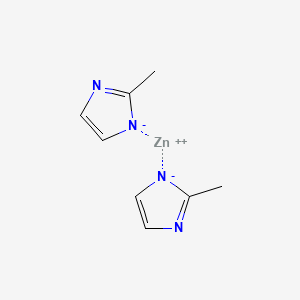
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)


